



Application Note: In Vitro Metabolism of Repaglinide using Deuterated Internal Standards

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Compound of Interest		
Compound Name:	Repaglinide M2-D5	
Cat. No.:	B12374705	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the treatment of type 2 diabetes.[1] It stimulates insulin secretion from pancreatic β -cells by closing ATP-dependent potassium channels.[1] The efficacy and safety of repaglinide are significantly influenced by its metabolic clearance, which is primarily hepatic.[1] Understanding the in vitro metabolism of repaglinide is crucial for predicting its pharmacokinetic profile, potential drugdrug interactions, and inter-individual variability in patients.

This application note provides a detailed protocol for studying the in vitro metabolism of repaglinide using human liver microsomes, with a focus on the accurate quantification of its major metabolites using deuterated internal standards. The primary metabolic pathways of repaglinide involve oxidation by cytochrome P450 (CYP) enzymes and direct glucuronidation by UDP-glucuronosyltransferases (UGTs).[1][2] The main CYP enzymes responsible for repaglinide's oxidative metabolism are CYP2C8 and CYP3A4.[3][4][5] These enzymes catalyze the formation of three main oxidative metabolites: M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine ring).[1] Additionally, repaglinide can undergo direct glucuronidation, a process in which UGT1A1 plays a significant role.[2]

The use of stable isotope-labeled internal standards, such as deuterated repaglinide and its metabolites, is essential for accurate quantification in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] These standards co-elute with



the analytes and exhibit similar ionization efficiency, correcting for variations in sample preparation and matrix effects.

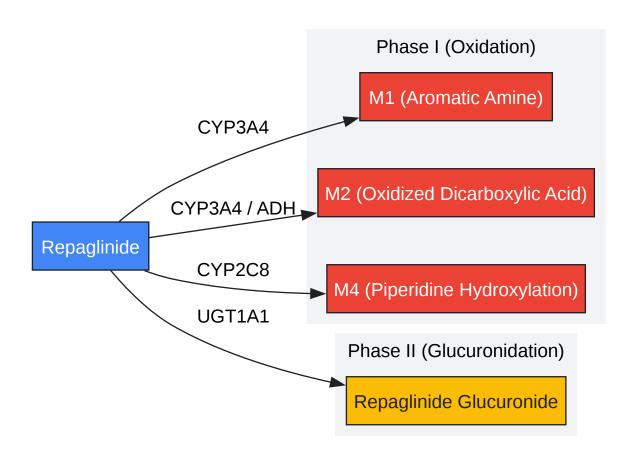
Metabolic Pathways of Repaglinide

Repaglinide undergoes extensive metabolism through two primary pathways: oxidation and glucuronidation.

- Oxidative Metabolism (Phase I): Mediated predominantly by CYP2C8 and CYP3A4, leading to the formation of three major metabolites:
 - M1 (Aromatic Amine): Primarily formed by CYP3A4.[1][5]
 - M2 (Oxidized Dicarboxylic Acid): Formation is catalyzed by both CYP3A4 and aldehyde dehydrogenase.[1][8]
 - M4 (Piperidine Ring Hydroxylation): Primarily formed by CYP2C8.[1][3][5]
- Glucuronidation (Phase II): Direct conjugation of repaglinide to glucuronic acid, primarily mediated by UGT1A1.[2]

These metabolites are pharmacologically inactive and are mainly excreted in the bile.[1]





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Caption: Metabolic Pathways of Repaglinide

Experimental Protocols

This section details the protocol for an in vitro metabolism study of repaglinide using human liver microsomes (HLMs).

Materials and Reagents

- Repaglinide (≥98% purity)
- Repaglinide-d5 (or other suitable deuterated variant)
- Metabolites: M1, M2, M4 (if available for use as standards)
- Deuterated metabolites (e.g., Repaglinide M1-d5)[6]
- Pooled Human Liver Microsomes (HLMs)

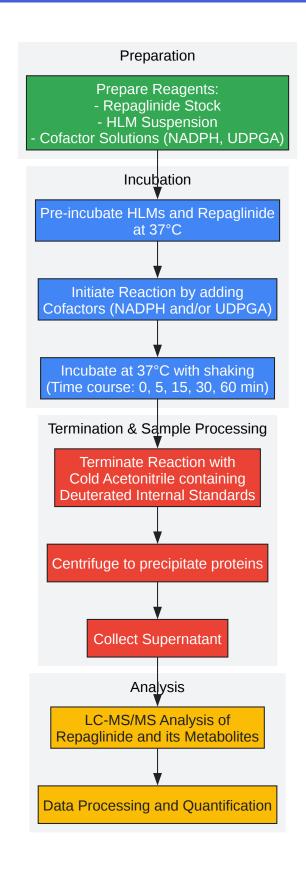


- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- · 96-well plates
- Incubator/shaker (37°C)
- Centrifuge

Experimental Workflow

The overall workflow for the in vitro metabolism assay is depicted below.





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Caption: In Vitro Metabolism Experimental Workflow



Detailed Incubation Protocol

- Prepare Stock Solutions:
 - Prepare a 10 mM stock solution of repaglinide in DMSO.
 - Prepare a 1 mg/mL stock solution of deuterated internal standards (e.g., Repaglinide-d5, M1-d5) in methanol.
- Prepare Incubation Mixtures:
 - Thaw pooled human liver microsomes on ice.
 - In a 96-well plate, for each time point, prepare the following mixture (final volume of 200 μL):
 - Phosphate buffer (0.1 M, pH 7.4)
 - HLM suspension (final concentration 0.5 mg/mL)
 - Repaglinide (from stock, final concentration 1 μ M). The final DMSO concentration should be \leq 0.2%.[9]
- Pre-incubation:
 - Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
- Initiate Metabolic Reaction:
 - To study Phase I metabolism, add the NADPH regenerating system.
 - To study Phase II metabolism, add UDPGA (final concentration typically 2 mM).
 - To study combined Phase I and II metabolism, add both NADPH and UDPGA.
 - For control incubations (time 0), add the termination solution before adding the cofactors.
- Incubation:



Incubate the plate at 37°C with shaking for specified time points (e.g., 0, 5, 15, 30, 60 minutes).

Terminate Reaction:

- At each time point, terminate the reaction by adding 2 volumes (e.g., 400 μL) of ice-cold acetonitrile containing the deuterated internal standards (final concentration, e.g., 100 ng/mL).
- Sample Processing:
 - Seal the plate and vortex for 2 minutes.
 - Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
 - Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- Column: A C18 analytical column is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for repaglinide, its metabolites, and their deuterated internal standards need to be optimized.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized to determine the rate of metabolism and the relative contribution of different pathways.



Table 1: MRM Transitions for Repaglinide and

Metabolites

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Repaglinide	453.3	162.2
Repaglinide-d5	458.3	162.2
Metabolite M1	384.5	162.2
Metabolite M1-d5	389.5	162.2
Metabolite M2	483.3	162.2
Metabolite M4	469.3	238.2
Repaglinide Glucuronide	629.3	453.3

Note: These are example transitions and should be optimized on the specific mass spectrometer used.

Table 2: In Vitro Metabolic Stability of Repaglinide in

HLMs

Time (min)	Repaglinide Remaining (%)
0	100
5	Example Value: 85
15	Example Value: 60
30	Example Value: 35
60	Example Value: 10

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Table 3: Relative Contribution of Metabolic Pathways



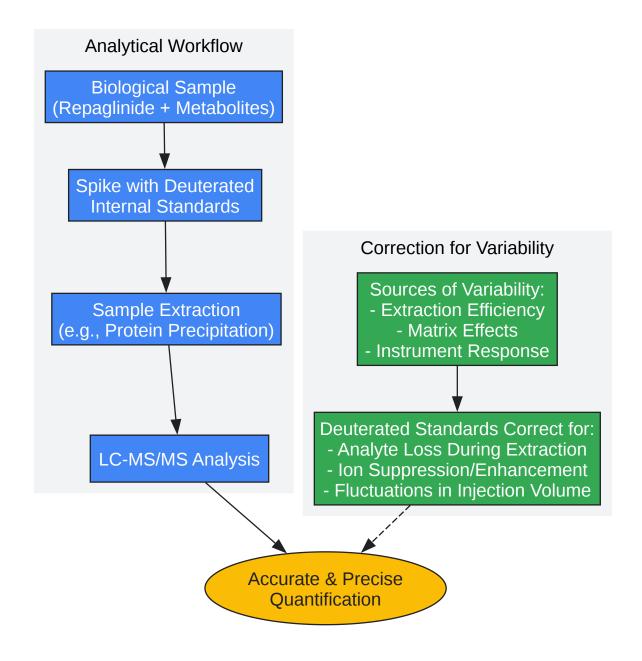
Metabolic Pathway	Enzyme(s)	Contribution to Clearance (%)
M4 Formation	CYP2C8	~40-60%
M1/M2 Formation	CYP3A4	~30-50%
Glucuronidation	UGT1A1	~2-20%

Note: The contribution can vary depending on the in vitro system and conditions.[8][10]

The Role of Deuterated Standards

The use of deuterated internal standards is critical for achieving accurate and precise quantification in bioanalytical methods.





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Caption: Role of Deuterated Standards in Quantification

Deuterated standards are ideal because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer. By calculating the peak area ratio of the analyte to its corresponding deuterated internal standard, variability introduced during the analytical process can be effectively normalized, leading to reliable quantitative results.



Conclusion

This application note provides a comprehensive framework for conducting in vitro metabolism studies of repaglinide. By employing human liver microsomes and a robust LC-MS/MS method with deuterated internal standards, researchers can accurately characterize the metabolic pathways of repaglinide, determine its metabolic stability, and identify the key enzymes involved. This information is invaluable for drug development, enabling better prediction of in vivo pharmacokinetics and potential drug-drug interactions.

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